molecular formula C14H12N2S2 B14492031 2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine CAS No. 64178-57-0

2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B14492031
CAS No.: 64178-57-0
M. Wt: 272.4 g/mol
InChI Key: KICYGDRUKVBISM-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzylsulfanyl group attached to the benzothiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a reaction medium, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit the growth of fungi and bacteria by interfering with their metabolic processes. It may also interact with enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine is unique due to its specific combination of a benzylsulfanyl group and a benzothiazole ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

64178-57-0

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-benzylsulfanyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C14H12N2S2/c15-11-6-7-12-13(8-11)18-14(16-12)17-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

KICYGDRUKVBISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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